5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate” is a chemical compound that is used for scientific research . It is also known by registry numbers ZINC000041096867 .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activities : Sulfonohydrazide-substituted 8-hydroxyquinoline derivatives have been synthesized, showing significant increases in antimicrobial and antifungal activities compared to the parent compounds. These compounds were investigated for their potential as antimicrobial agents against various bacterial and fungal strains, highlighting their importance in developing new antimicrobial agents (Dixit et al., 2010).
Catalytic Applications
- Novel Nanosized N-sulfonated Brönsted Acidic Catalyst : A new nano-sized N-sulfonic acid catalyst was prepared and characterized, showing efficient promotion of the one-pot synthesis of hexahydroquinolines via a four-component condensation process under solvent-free conditions. This highlights the compound's utility in facilitating organic synthesis reactions, demonstrating its potential as a catalyst in organic chemistry (Goli-Jolodar et al., 2016).
Anticancer Properties
- Pro-apoptotic Effects : Sulfonamide derivatives were synthesized and evaluated for their pro-apoptotic effects in cancer cells via activating p38/ERK phosphorylation. These compounds showed potential in inducing apoptosis in various cancer cell lines, indicating their possible use as anticancer agents (Cumaoğlu et al., 2015).
Extraction Reagents
- Chelate Extraction Reagents : The use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents for solvent extraction of divalent metal cations using an ionic liquid extraction system was investigated. This research underscores the potential of these compounds in enhancing the efficiency of metal ion extraction processes (Ajioka et al., 2008).
Corrosion Inhibitors
- Corrosion Inhibition : Studies on 8-hydroxyquinoline derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These findings highlight the potential of such compounds in protecting metals from corrosion, which is crucial for industrial applications (Rbaa et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate are bacterial LptA and Top IV proteins . These proteins play a crucial role in the survival and proliferation of bacteria, making them ideal targets for antibacterial agents .
Mode of Action
5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate interacts with its targets, the bacterial LptA and Top IV proteins, in a way that inhibits their function . This interaction disrupts the normal functioning of the bacteria, leading to their eventual death .
Biochemical Pathways
It is known that the compound’s action on the lpta and top iv proteins disrupts essential bacterial processes . The downstream effects of this disruption likely include the inhibition of bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of 5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate’s action include the disruption of essential bacterial processes, leading to the inhibition of bacterial growth and proliferation . This results in a broad-spectrum antibacterial effect, making the compound potentially effective against a wide range of bacterial strains .
properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-butoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-3-4-12-25-18-9-7-15(13-14(18)2)27(23,24)26-19-10-8-17(21)16-6-5-11-22-20(16)19/h5-11,13H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRVYXZHQJYMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.